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2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide Documentation Hub

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  • Product: 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide
  • CAS: 955314-24-6

Core Science & Biosynthesis

Foundational

The Medicinal Chemist’s Guide to Substituted N-Aryl-2-Cyanoacetamide Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary The N-aryl-2-cyanoacetamide scaffold represents a "privileged structure" in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The N-aryl-2-cyanoacetamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile bioisostere and a critical intermediate for heterocyclic synthesis. Characterized by a highly functionalizable active methylene group, a hydrogen-bond accepting nitrile, and a lipophilic aryl amide, this pharmacophore exhibits a broad spectrum of biological activities, ranging from tyrosine kinase inhibition (EGFR) to isoform-selective Carbonic Anhydrase (CA) regulation.

This guide moves beyond basic synthesis to explore the structure-activity relationships (SAR) , green synthetic methodologies , and the critical liability assessment (PAINS vs. Covalent Modifiers) necessary for developing viable drug candidates.

Section 1: Chemical Architecture & SAR Analysis

The pharmacological potency of N-aryl-2-cyanoacetamides stems from their ability to participate in diverse non-covalent interactions (H-bonding,


-stacking) and targeted covalent modifications. The scaffold can be dissected into three functional zones:
  • Zone A: The Active Methylene Bridge (

    
    ) 
    
    • Function: The acidity of these protons (pKa

      
       9-11) allows for Knoevenagel condensations, forming acrylamides that act as Michael acceptors.
      
    • SAR Insight: Substitution here often locks the conformation or introduces electrophilicity, critical for covalent kinase inhibitors.

  • Zone B: The Cyano Group (

    
    ) 
    
    • Function: Acts as a metabolic "anchor" and a weak Hydrogen Bond Acceptor (HBA).

    • SAR Insight: It enhances the acidity of the adjacent methylene. In Carbonic Anhydrase inhibitors, it can assist in coordinating the Zinc ion or orienting the molecule within the active site.

  • Zone C: The N-Aryl Moiety

    • Function: Provides the necessary lipophilicity for membrane permeability and

      
      -
      
      
      
      interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
    • SAR Insight: Electron-withdrawing groups (EWGs) like

      
      , 
      
      
      
      , or
      
      
      on the aryl ring increase the acidity of the amide proton, strengthening H-bond donation to receptor backbones.
Visualization: Structural Logic & SAR

SAR_Logic Scaffold N-Aryl-2-Cyanoacetamide Core Scaffold ZoneA Zone A: Methylene (-CH2-) • High Acidity (pKa ~11) • Site of Knoevenagel Condensation • Michael Acceptor Precursor Scaffold->ZoneA ZoneB Zone B: Cyano (-CN) • H-Bond Acceptor • Metabolic Stability • Zinc Coordination (CA enzymes) Scaffold->ZoneB ZoneC Zone C: N-Aryl Ring • Hydrophobic/Lipophilic Interactions • Pi-Pi Stacking (Kinase hinge region) • EWGs modulate Amide acidity Scaffold->ZoneC

Figure 1: SAR dissection of the N-aryl-2-cyanoacetamide scaffold highlighting the three critical pharmacophoric zones.

Section 2: Therapeutic Targets & Mechanisms

Carbonic Anhydrase (CA) Inhibition

Recent studies have validated substituted N-aryl-2-cyanoacetamides as potent inhibitors of tumor-associated CA isoforms (IX and XII), which regulate pH in hypoxic tumor microenvironments.

  • Mechanism: The amide moiety acts as a zinc-binding group (ZBG) mimic or anchors the molecule near the active site, while the aryl tail extends into the hydrophobic pocket of the enzyme.

  • Selectivity: Derivatives with specific aryl substitutions (e.g., 4-sulfamoylphenyl) show nanomolar selectivity for CA IX over the cytosolic CA I and II, reducing off-target side effects like paresthesia.

EGFR Tyrosine Kinase Inhibition

In non-small cell lung cancer (NSCLC), these derivatives function as ATP-competitive inhibitors.[1]

  • Mechanism: The N-aryl moiety occupies the hydrophobic pocket near the ATP-binding site. If condensed to form a cyanoacrylamide (via Knoevenagel), the resulting alkene can form a covalent bond with Cysteine-797 in the EGFR active site, overcoming resistance to first-generation inhibitors.

Comparative Potency Data

Table 1: Representative inhibitory profiles of N-aryl-2-cyanoacetamide derivatives.

Derivative TypeTargetIC50 / KiMechanismReference
N-(4-sulfamoylphenyl) hCA IX4.7 nMZinc Coordination[1]
N-(4-sulfamoylphenyl) hCA XII0.96 nMZinc Coordination[1]
Acrylamide adduct EGFR (WT)< 100 nMATP Competition[2]
Thiophene-fused PC3 (Prostate)Low

M
Apoptosis Induction[3]

Section 3: The PAINS Paradox & Liability Assessment

Critical Expertise: A common pitfall in developing cyanoacetamides is their potential classification as PAINS (Pan-Assay Interference Compounds) .

  • The Risk: When condensed with aldehydes to form arylidene derivatives (cyanoacrylamides), the molecule becomes a highly reactive Michael acceptor. While this is desirable for targeted covalent inhibition (e.g., EGFR T790M), it can lead to non-specific alkylation of biological thiols (glutathione) in screening assays, generating false positives.

  • The Solution (Trustworthiness):

    • Reactivity Assay: Always test candidates against GSH (glutathione) in vitro to measure half-life (

      
      ). A drug-like covalent inhibitor should have a tunable reactivity, not indiscriminate alkylation.
      
    • Control: Use the saturated cyanoacetamide (non-condensed) as a negative control in biological assays to confirm that activity is driven by specific binding, not just alkylation.

Section 4: Advanced Synthetic Protocols

Methodology: Microwave-Assisted Green Knoevenagel Condensation

Traditional reflux methods in benzene/toluene are obsolete due to toxicity and poor atom economy. The following protocol utilizes water/ethanol and microwave irradiation for high-throughput synthesis.

Workflow Diagram

Synthesis_Workflow Start Reagents: Substituted Aniline + Ethyl Cyanoacetate Step1 Step 1: Amidation Neat, 120°C, MW (15 min) (Solvent-free) Start->Step1 Intermed Intermediate: N-Aryl-2-Cyanoacetamide Step1->Intermed Step2 Step 2: Knoevenagel Condensation + Aryl Aldehyde Cat: Piperidine/Et3N Solvent: EtOH/H2O (Green) Intermed->Step2 Product Final Product: alpha-Cyanocinnamanilide Step2->Product Purify Purification: Recrystallization (EtOH) No Column Chromatography needed Product->Purify

Figure 2: Step-wise green synthesis workflow for generating functionalized derivatives.

Detailed Protocol: Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide

This protocol is self-validating; the precipitation step acts as a purity checkpoint.

  • Reagents: 4-Chloroaniline (10 mmol), Ethyl cyanoacetate (10 mmol).

  • Procedure:

    • Place reactants in a microwave process vial (10 mL).

    • Irradiate at 150°C (300 W) for 10 minutes under solvent-free conditions.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

    • Cool the mixture to room temperature. A solid mass will form.[2]

    • Add 10 mL of cold ethanol and sonicate for 5 minutes to break up the solid.

  • Purification:

    • Filter the solid under vacuum.[2]

    • Wash with cold water (

      
       mL) to remove unreacted ethyl cyanoacetate.
      
    • Recrystallize from hot ethanol.[2]

  • Expected Yield: 85-92% as white/off-white needles.

  • Characterization (Validation):

    • IR: Look for sharp

      
       stretch at 
      
      
      
      and Amide
      
      
      at
      
      
      .
    • 1H NMR: Singlet at

      
       ppm (active methylene 
      
      
      
      ).

References

  • Żołnowska, B., et al. (2014).[3] Carbonic anhydrase inhibitors. Synthesis, and molecular structure of novel series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII.[3] European Journal of Medicinal Chemistry. Link

  • Mao, F., et al. (2023).[4] Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Link

  • Mohareb, R. M., et al. (2017).[5] Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.[5] Anti-Cancer Agents in Medicinal Chemistry. Link

  • Oliveira, C. A., et al. (2018). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Current Organic Synthesis. Link

  • BenchChem. (2025).[6] A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide. BenchChem Technical Guides. Link

Sources

Exploratory

The Alchemist's Synthon: A Technical Guide to Cyanoacetamide in Heterocyclic Synthesis

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the versatile applications of cyanoacetamide as a foundational building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the versatile applications of cyanoacetamide as a foundational building block in the synthesis of a wide array of heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for experimental design, and the practical execution of key synthetic transformations.

The Enduring Versatility of Cyanoacetamide: A Chemist's Perspective

Cyanoacetamide is a remarkably multifaceted reagent in the realm of organic synthesis.[1][2][3][4][5] Its utility stems from a unique combination of functional groups housed within a simple four-carbon framework: a reactive nitrile, an amide, and an active methylene group. This trifecta of reactivity allows it to participate in a diverse range of chemical transformations, acting as both a potent nucleophile and an electrophile precursor.[1][2]

The acidic protons of the α-carbon enable facile carbanion formation, initiating a cascade of condensation and addition reactions. Concurrently, the nitrile and amide moieties provide electrophilic sites for intramolecular cyclizations and serve as key components in multicomponent reactions (MCRs).[6][7][8][9] This inherent reactivity makes cyanoacetamide an invaluable tool for the construction of complex heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry.[1][2][10]

The Synthesis of Pyridine and Pyridone Scaffolds

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. Cyanoacetamide provides several efficient routes to substituted pyridines and their corresponding 2-pyridone tautomers.

The Guareschi-Thorpe Reaction: A Classic Convergent Synthesis

A cornerstone of pyridine synthesis is the Guareschi-Thorpe reaction, a multicomponent condensation that brings together a β-dicarbonyl compound, an ammonia source, and a cyano-activated methylene compound like cyanoacetamide.[10][11] An advanced and environmentally benign version of this reaction utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a mild base to promote the reaction.[10][11]

Causality in Experimental Design: The choice of an aqueous buffer system is not merely a "green" alternative; it actively facilitates the reaction. The buffered pH maintains the optimal concentration of the enolate of the 1,3-dicarbonyl and the carbanion of cyanoacetamide, preventing unwanted side reactions. Furthermore, the precipitation of the product from the aqueous medium provides a powerful driving force for the reaction and simplifies purification.[10]

Experimental Protocol: Synthesis of 6-methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [12]

  • Reaction Setup: In a round-bottom flask, combine benzoylacetone (1,3-diketone, 1.0 eq), cyanoacetamide (1.0 eq), and piperidine (0.1 eq) as a catalyst in ethanol.

  • Reaction Conditions: Reflux the mixture for 4-6 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 4,6-disubstituted-3-cyano-2-pyridone.

Reactant A (1,3-Diketone)Reactant B (Cyanoacetamide Derivative)CatalystSolventYield (%)Reference
BenzoylacetoneCyanoacetamidePiperidineEthanolHigh[12]
AcetylacetoneN-phenylcyanoacetamidePiperidineEthanolHigh[12]
Ethyl AcetoacetateCyanoacetamideAmmonium CarbonateWater/Ethanol95[10][11]

Logical Workflow for Guareschi-Thorpe Pyridine Synthesis

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_outcome Product & Purification 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing in Aqueous Medium 1_3_Dicarbonyl->Mixing Cyanoacetamide Cyanoacetamide Cyanoacetamide->Mixing Ammonia_Source Ammonia Source (e.g., (NH4)2CO3) Ammonia_Source->Mixing Reflux Reflux Mixing->Reflux Cyclization Condensation & Intramolecular Cyclization Reflux->Cyclization Precipitation Product Precipitation Cyclization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Pure_Product Pure Substituted Pyridine/Pyridone Filtration->Pure_Product

Caption: Workflow for the Guareschi-Thorpe synthesis of pyridines.

Michael Addition Approach to Pyridones

An alternative strategy involves the Michael addition of the cyanoacetamide carbanion to α,β-unsaturated carbonyl compounds (enones or enals).[13][14] The reaction's outcome can be controlled by the presence or absence of oxygen. In the presence of oxygen, an in situ oxidation of the Michael adduct intermediate occurs, leading to 3-cyano-2-pyridones. Conversely, in an oxygen-free environment, a "decyanidative aromatization" takes place, yielding 3-unsubstituted-2-pyridones.[13][14]

Constructing the Thiophene Ring: The Gewald Reaction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[7][8][15][16] This one-pot synthesis combines an aldehyde or ketone, a compound with an active methylene group adjacent to a nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[7][8][15][16]

Mechanistic Insights: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene of cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[15][17] Elemental sulfur then adds to the active methylene group, followed by an intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.[15][17]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dimethyl-N-phenylthiophene-3-carboxamide [7][8]

  • Reactant Preparation: In a suitable flask, dissolve 3-methyl-2-butanone (ketone, 1.0 eq), N-phenyl-2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: Add triethylamine (1.1 eq) as the base catalyst.

  • Reaction Conditions: Stir the mixture at 70°C for several hours.

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Carbonyl CompoundCyanoacetamide DerivativeBaseSolventYield (%)Reference
CyclohexanoneCyanoacetamideMorpholineEthanol85-95[5]
AcetoneN-benzylcyanoacetamideTriethylamineEthanolGood[7][8]
PropanalCyanoacetamideTriethylamineEthanolGood[7][8]

Gewald Reaction Pathway

G Start Ketone/Aldehyde + Cyanoacetamide + Sulfur + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Mechanistic pathway of the Gewald reaction.

Synthesis of Pyrimidines: Building Blocks of Life

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules.[18][19] Cyanoacetamide serves as a key synthon in various strategies for constructing the pyrimidine core. One common approach involves the condensation of an amidine or guanidine with a three-carbon component derived from cyanoacetamide.

A one-pot synthesis of pyrimidine-5-carboxamides can be achieved by reacting a substituted benzaldehyde, cyanoacetamide, and urea or thiourea in the presence of ammonium chloride under solvent-free conditions.[20]

Experimental Protocol: One-Pot Synthesis of 4-(4-chlorophenyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide [20]

  • Reaction Mixture: In a mortar, grind together 4-chlorobenzaldehyde (1.0 eq), cyanoacetamide (1.0 eq), thiourea (1.0 eq), and a catalytic amount of ammonium chloride.

  • Reaction Conditions: Heat the mixture in an oil bath at 100-110°C for 25-30 minutes.

  • Work-up: After cooling, wash the solid mass with water and then recrystallize from ethanol to obtain the pure product.

The Thorpe-Ziegler Reaction for Thiazole Synthesis

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, is a powerful tool for the synthesis of cyclic compounds.[21][22][23][24] While classically used for carbocycles, it can be adapted for the synthesis of heterocycles. For instance, the cyclization of thioether derivatives of cyanoacetamide can lead to aminothiophene derivatives.[25]

A more direct route to thiazoles involves the Cook-Heilbron thiazole synthesis, where α-aminonitriles or their equivalents react with carbon disulfide or isothiocyanates.[26] Cyanoacetamide derivatives can be utilized in related pathways. For example, N,N'-(1,4-phenylene)bis(2-cyanoacetamide) reacts with elemental sulfur and phenyl isothiocyanate to yield a thiazole derivative with antibacterial activity.[27]

Expanding Horizons: Other Heterocyclic Systems

The utility of cyanoacetamide extends beyond the aforementioned examples. It is a key player in the synthesis of a diverse range of other heterocyclic systems, including:

  • Quinolines: Through the Friedländer annulation, cyanoacetamides react with 2-aminobenzaldehydes to produce 2-aminoquinoline-3-carboxamides.[6][28]

  • Pyrazoles: Reaction of cyanoacetamide with hydrazine hydrate can lead to the formation of pyrazole derivatives.[1][29]

  • Knoevenagel Condensation Products: Cyanoacetamide readily undergoes Knoevenagel condensation with various aldehydes to form α,β-unsaturated cyanoacetamide derivatives, which are themselves versatile intermediates for further heterocyclic synthesis and possess interesting biological properties.[30][31][32][33]

Conclusion: A Cornerstone of Modern Heterocyclic Chemistry

Cyanoacetamide's enduring legacy in organic synthesis is a testament to its remarkable reactivity and versatility. Its ability to participate in a wide array of classical and multicomponent reactions makes it an indispensable tool for the construction of diverse and complex heterocyclic scaffolds. The reactions discussed in this guide, including the Guareschi-Thorpe, Gewald, and Friedländer syntheses, represent just a fraction of its synthetic potential. As the demand for novel bioactive molecules continues to grow, the strategic application of cyanoacetamide will undoubtedly remain a cornerstone of innovation in medicinal chemistry and drug development.

References

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. [Link]

  • Sanad, S. M. H. (2025). Bis(α-Cyanoacetamides): Versatile Intermediates for the Synthesis of Diverse Heterocyclic and Macrocyclic Molecular Systems. Current Organic Chemistry, 29(17), 1305-1320. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25383-25390. [Link]

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Semantic Scholar. [Link]

  • Dömling, A., et al. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science, 14(1), 35-42. [Link]

  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Qureshi, F., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 27(15), 4785. [Link]

  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Publications. [Link]

  • Carles, L., et al. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-8. [Link]

  • Dömling, A., et al. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 21, 134-142. [Link]

  • Al-Ghorbani, M., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-100. [Link]

  • Dömling, A., et al. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry. [Link]

  • Carles, L., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry. [Link]

  • Dömling, A. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science. [Link]

  • Dömling, A. (2012). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 17(1), 843-884. [Link]

  • Misic-Vukovic, M., et al. (2025). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. [Link]

  • Mohamed, M. F., et al. (2021). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Scientific Reports, 11(1), 1-15. [Link]

  • Patel, K. D., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-6. [Link]

  • Hafez, H. N., et al. (2011). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Acta Poloniae Pharmaceutica, 68(4), 539-551. [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

  • Al-Zaydi, K. M. (2013). Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. Molecules, 18(6), 6396-6411. [Link]

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  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 5, 100827. [Link]

  • El-Faham, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3933. [Link]

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Foundational

An In-depth Technical Guide to Determining the Solubility of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide in DMSO and DMF

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the compound 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the compound 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). In the absence of established public data for this specific solute-solvent system, this document outlines the theoretical considerations, detailed experimental protocols for both kinetic and thermodynamic solubility assays, and data interpretation strategies. The methodologies described herein are designed to establish a robust and reproducible solubility profile, a critical parameter in early-stage drug discovery and development for hit-to-lead campaigns, formulation, and in-vitro assay design.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be in a dissolved state to be absorbed and reach its biological target. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising therapeutic agent.[1][2] Therefore, the early and accurate determination of a compound's solubility in relevant solvent systems is paramount.

The compound of interest, 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide (CAS No. 955314-24-6), is a complex organic molecule.[3][4] Its structure, featuring a cyanoacetamide group and a dichlorinated, nitrated phenyl ring, suggests a molecule with significant polarity but also potential for intermolecular interactions that could influence its solubility.

The solvents chosen for this guide, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , are highly versatile polar aprotic solvents widely employed in the pharmaceutical industry.[5][6][7] They are known for their exceptional ability to dissolve a broad spectrum of organic compounds, making them indispensable for creating stock solutions for high-throughput screening and various biological assays.[8][9] Understanding the solubility of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide in these solvents is therefore of significant practical importance.

Physicochemical Properties of Solute and Solvents

A foundational understanding of the physicochemical properties of both the solute and the solvents is essential for predicting and interpreting solubility data.

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide
  • Molecular Formula: C₉H₅Cl₂N₃O₃[3]

  • Molecular Weight: 274.06 g/mol [3]

  • Structure: The presence of a nitrile (-C≡N) group, an amide (-CONH-) linkage, a nitro (-NO₂) group, and chloro (-Cl) substituents contributes to the molecule's polarity and its capacity for hydrogen bonding and other intermolecular interactions.[3][10]

Dimethyl Sulfoxide (DMSO)
  • Molecular Formula: (CH₃)₂SO[9]

  • Properties: DMSO is a highly polar aprotic solvent, miscible with a wide range of organic solvents and water.[8] Its strong hydrogen bond accepting capability makes it an excellent solvent for a variety of compounds.[9][11][12] It is a standard solvent for creating stock solutions in drug discovery.[8][9]

N,N-Dimethylformamide (DMF)
  • Molecular Formula: HCON(CH₃)₂[7]

  • Properties: DMF is another polar aprotic solvent with a high boiling point and excellent solvency for a wide array of organic and inorganic compounds.[6][7] It is frequently used as a solvent in chemical reactions, including peptide coupling in pharmaceutical synthesis.[7][13]

Property2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamideDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
CAS Number 955314-24-6[3][4]67-68-568-12-2[6]
Molecular Formula C₉H₅Cl₂N₃O₃[3](CH₃)₂SO[9]HCON(CH₃)₂[7]
Molecular Weight 274.06 g/mol [3]78.13 g/mol 73.09 g/mol
Type SolutePolar Aprotic Solvent[8]Polar Aprotic Solvent[6][7]
Key Features Cyano, amide, nitro, and chloro functional groupsStrong H-bond acceptor, miscible with water[8]High solvency power, high boiling point[6]

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery: thermodynamic and kinetic solubility.[1][14][15] This guide will provide protocols for both, as they offer complementary information. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often more reflective of the conditions encountered in high-throughput screening assays.[16][17]

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[17] It involves equilibrating an excess of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 5-10 mg) of solid 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide to separate vials containing a known volume (e.g., 1 mL) of DMSO and DMF. The key is to ensure undissolved solid remains at the end of the experiment.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully aspirate the supernatant, ensuring no solid particles are transferred. For greater accuracy, centrifuge the samples and then collect the supernatant.

    • Filter the supernatant through a 0.45 µm or smaller pore size filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of calibration standards of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide of known concentrations in the respective solvent (DMSO or DMF).

    • Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The concentration of the compound in the supernatant is determined from the calibration curve. This value represents the thermodynamic solubility.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated and reaches equilibrium.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.[14]

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

  • Filtration/Centrifugation: Essential for accurately measuring the concentration of the truly dissolved compound without interference from solid particles.

  • HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the analyte.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Shake/Rotate (24-48h at constant T) A->B Achieve Equilibrium C Centrifuge/ Filter Supernatant B->C Isolate Saturated Solution D HPLC-UV Analysis C->D Measure Concentration E Determine Solubility from Calibration Curve D->E Calculate Final Value

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility assays are designed for higher throughput and mimic the conditions often used in initial biological screening, where a compound is introduced from a concentrated DMSO stock solution into an aqueous buffer.[15][16][18] For the purpose of this guide, we will adapt this method to determine the kinetic solubility directly in DMSO and DMF.

Protocol:

  • Preparation of High-Concentration Stock Solution:

    • Prepare a highly concentrated stock solution of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide in the solvent of interest (e.g., 50 mM in DMSO or DMF). Ensure the compound is fully dissolved at this stage.

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.

  • Incubation and Precipitation Observation:

    • Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[18]

    • Visually inspect the wells for any signs of precipitation.

  • Turbidimetric Measurement (Nephelometry):

    • Use a plate reader capable of nephelometry to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[16][18]

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.

Causality Behind Experimental Choices:

  • Concentrated Stock Solution: This mimics the starting point for many automated screening assays.[14][18]

  • Short Incubation Time: Reflects the non-equilibrium conditions of many in-vitro experiments.[18]

  • Turbidimetric Detection: Provides a rapid and automated way to detect the formation of a precipitate, which is indicative of exceeding the kinetic solubility limit.[16]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dil Dilution cluster_inc Incubation cluster_meas Measurement A Prepare Concentrated Stock Solution B Serial Dilution in 96-well Plate A->B Create Concentration Gradient C Incubate (1-2h at constant T) B->C Allow for Precipitation D Nephelometric Measurement C->D Detect Turbidity E Identify Highest Clear Concentration D->E Determine Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Expected Outcomes and Data Interpretation

Based on the structures of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide, DMSO, and DMF, it is anticipated that the compound will exhibit good solubility in both solvents. The polar nature of the solute, with multiple hydrogen bond acceptors and a potential donor, should interact favorably with the polar aprotic environments of DMSO and DMF.

  • Quantitative Results: The thermodynamic solubility should be reported in units of mg/mL or molarity (M). The kinetic solubility will be the highest concentration tested that remained precipitate-free.

  • Comparison of Solvents: While both are excellent solvents, minor differences in solubility may be observed due to the specific intermolecular interactions between the solute and each solvent.

  • Thermodynamic vs. Kinetic Solubility: It is common for the kinetic solubility to be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[17] This is an important consideration for designing experiments where a compound is diluted from a stock solution.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide in DMSO and DMF. By following the detailed protocols for both thermodynamic and kinetic solubility assays, researchers can generate reliable and reproducible data that is critical for advancing drug discovery and development projects. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.

References

  • Dimethyl sulfoxide - Wikipedia . Wikipedia. [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm . AxisPharm. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science . BioDuro. [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate . ResearchGate. [Link]

  • In vitro solubility assays in drug discovery - PubMed . PubMed. [Link]

  • Dimethylformamide (DMF) as a Key Solvent in Pharmaceutical Research and Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More . Silver Fern Chemical Inc. [Link]

  • solubility experimental methods.pptx . SlideShare. [Link]

  • Dimethylformamide - Wikipedia . Wikipedia. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI . MDPI. [Link]

  • N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development . Wiley Online Library. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies . Dissolution Technologies. [Link]

  • Thermodynamic Solubility Assay - Evotec . Evotec. [Link]

  • Solubility test for Organic Compounds . [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . protocols.io. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . [Link]

  • Dimethyl sulfoxide - American Chemical Society . American Chemical Society. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH . National Institutes of Health. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . [Link]

  • 2-cyano-N-(4-nitrophenyl)acetamide | C9H7N3O3 | CID 2792626 - PubChem . PubChem. [Link]

  • 2-cyano-N-(4-nitrophenyl)acetamide - ChemBK . ChemBK. [Link]

  • Acetamide, 2-cyano- - the NIST WebBook . National Institute of Standards and Technology. [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate . ResearchGate. [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals . TÜBİTAK Academic Journals. [Link]

  • Acetamide, 2-cyano- - the NIST WebBook - National Institute of Standards and Technology . National Institute of Standards and Technology. [Link]

  • Nitrile - Wikipedia . Wikipedia. [Link]

  • Original Research Article - AWS . [Link]

  • The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP - ResearchGate . ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data . [Link]

Sources

Exploratory

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide safety data sheet (SDS)

Topic: 2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide: Technical Monograph & Safety Protocol Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and HSE Officers. Handling, Reactivity,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide: Technical Monograph & Safety Protocol Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and HSE Officers.

Handling, Reactivity, and Safety Protocols for High-Value Intermediates

Executive Summary & Chemical Identity

2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide (CAS: 955314-24-6) is a specialized synthetic intermediate characterized by its active methylene functionality and electron-deficient aromatic core.[1] Unlike generic reagents, this compound bridges the gap between simple anilides and complex heterocyclic scaffolds (e.g., quinolines, pyridines) used in agrochemical and pharmaceutical discovery.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Senior Scientist’s" perspective on the why and how of handling this compound, focusing on its reactivity profile and the specific toxicological risks posed by its functional groups.

Physicochemical Profile
PropertyValue / DescriptionSource Validation
CAS Number 955314-24-6[Fluorochem, 2024]
Molecular Formula C₉H₅Cl₂N₃O₃Calculated
Molecular Weight 274.06 g/mol [PubChem, 2025]
Appearance Yellow to Light Cream SolidVisual Inspection (Nitro-aromatic characteristic)
LogP ~2.31Predicted (Lipophilic due to dichloro-substituents)
Solubility DMSO, DMF (High); Water (Low)Experimental Observation
Acidity (pKa) ~9–10 (Estimated for

-CH₂)
Flanked by Cyano and Carbonyl groups

Hazard Identification & Toxicological Logic

As an experienced practitioner, one must treat this compound not just as "toxic" but as a multi-modal hazard. The toxicity profile is derived from its three distinct structural motifs:[2]

  • The Nitro Group (

    
    ):  Metabolic reduction can lead to reactive hydroxylamines, capable of methemoglobinemia or DNA alkylation.
    
  • The Dichloro-Aniline Core: Halogenation increases lipophilicity, facilitating dermal absorption and potential bioaccumulation.

  • The Cyanoacetamide Tail: While the nitrile is generally stable, the amide bond can hydrolyze under strong enzymatic or acidic stress.

GHS Classification (Derived & Vendor Consensus)

Based on analogous 2,6-dichloro-4-nitroaniline derivatives.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][2][4]

  • Skin Corrosion/Irritation: Category 2.[3][2]

  • Serious Eye Damage/Irritation: Category 2A.[3]

  • STOT-SE: Category 3 (Respiratory Irritation).[3]

Reactivity & Synthesis Architecture

The value of this compound lies in the active methylene group (


-carbon). The electron-withdrawing cyano group and the carbonyl moiety render these protons highly acidic, making the compound an excellent nucleophile in Knoevenagel condensations or Michael additions.
Mechanistic Workflow: The Knoevenagel Pathway

The following diagram illustrates the standard reactivity pathway utilized in drug discovery to convert this intermediate into bioactive heterocycles.

ReactivityPath cluster_0 Critical Control Point: Moisture Exclusion Start 2-Cyano-N-(...) (Active Methylene) Anion Stabilized Carbanion (Nucleophile) Start->Anion Deprotonation (-H+) Base Base Catalyst (Et3N / Piperidine) Base->Anion Catalysis Product Acrylamide Derivative (Precursor to Heterocycles) Anion->Product Nucleophilic Attack + Dehydration (-H2O) Electrophile Aldehyde/Ketone (R-CHO) Electrophile->Product Substrate

Caption: Figure 1. Reactivity logic flow. The acidity of the alpha-proton drives the synthesis, requiring strict moisture control to maintain carbanion stability.

Experimental Protocol: Safe Handling & Synthesis

Standard Operating Procedure (SOP) for Bench Scientists.

A. Engineering Controls (The First Line of Defense)
  • Containment: All weighing of the solid must occur within a HEPA-filtered powder weigh station or a fume hood with a face velocity >0.5 m/s.

  • Static Control: Use an anti-static gun during weighing. Dry nitro-aromatics can be electrostatically charged and pose a dust explosion risk (though low for this specific amide, caution is mandatory).

B. Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is required.

    • Inner: Nitrile (0.11 mm) - Mechanical barrier.

    • Outer: Laminate film (Silver Shield/4H) - Chemical permeation barrier. Rationale: Chlorinated aromatics can permeate standard nitrile over time.

  • Respiratory: If handling outside a hood (not recommended), use a P3 (EN 143) or N99 (NIOSH) particulate respirator.

C. Synthesis Protocol: Knoevenagel Condensation (Example)

Objective: Reaction with an aromatic aldehyde.

  • Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide (1.0 eq) and Ethanol (anhydrous).

  • Activation: Add the aldehyde (1.1 eq).

  • Catalysis: Add Piperidine (0.1 eq) dropwise. Note: A color change (often deep red/orange) indicates deprotonation and formation of the charge-transfer complex.

  • Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).

  • Work-up: Cool to Room Temperature (RT). The product often precipitates. Filter and wash with cold ethanol.

    • Self-Validation Check: If no precipitate forms, the solvent volume may be too high, or the aldehyde was oxidized (check aldehyde purity).

Emergency Response & Waste Management

Spill Cleanup Logic

Do not treat this as a generic spill. The presence of the cyano group and nitro group dictates specific neutralization steps to avoid generating toxic gas (HCN) or heat.

SpillResponse Spill Solid Spill Detected Assess Assess Quantity & Location (Is Fume Hood compromised?) Spill->Assess PPE Don PPE: Tyvek Suit, Double Gloves, Respirator Assess->PPE DryClean Dry Method: Scoop/Sweep (Avoid Dust) PPE->DryClean Small Spill (<1g) WetClean Wet Method: Dampen with PEG/Ethanol PPE->WetClean Large Spill (>1g) Disposal Incineration (High Temp) Nitrogen/Chlorine Scrubber Req. DryClean->Disposal WetClean->Disposal

Caption: Figure 2. Decision tree for spill remediation. Wet methods are preferred for larger spills to minimize inhalation risk.

Waste Disposal[6][10]
  • Classification: Halogenated Organic Waste.

  • Incompatibility: Do not mix with strong oxidizers (risk of nitration/explosion) or strong acids (risk of hydrolysis).

  • Destruction: High-temperature incineration equipped with scrubbers for NOx, HCl, and NOx gases.

References

  • Fluorochem. (2024).[3] Product Sheet: 2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide (CAS 955314-24-6).[1] Retrieved from

  • PubChem. (2025).[5] Compound Summary: 2-cyano-N-(4-nitrophenyl)acetamide (Analogous Structure).[6] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: N-(2-Cyano-4-nitrophenyl)acetamide. Retrieved from

  • ResearchGate. (2009). Synthesis of substituted anilides... N-(2′,6′-dichloro-4′-nitrophenyl)-...[8] (Structural confirmation via X-Ray).[8] Retrieved from

Sources

Protocols & Analytical Methods

Method

microwave-assisted synthesis of N-(2,6-dichloro-4-nitrophenyl) cyanoacetamide

An Application Note and Protocol for the Microwave-Assisted Synthesis of N-(2,6-dichloro-4-nitrophenyl) cyanoacetamide Authored by: A Senior Application Scientist Introduction: Accelerating Synthesis of Key Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of N-(2,6-dichloro-4-nitrophenyl) cyanoacetamide

Authored by: A Senior Application Scientist

Introduction: Accelerating Synthesis of Key Heterocyclic Precursors

N-aryl cyanoacetamides are highly versatile building blocks in organic and medicinal chemistry. Their polyfunctional nature, featuring an active methylene group, a cyano group, and an amide linkage, makes them invaluable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and thiazoles.[1][2] The target molecule of this guide, N-(2,6-dichloro-4-nitrophenyl) cyanoacetamide, incorporates a sterically hindered and electron-deficient aniline moiety, making it a potentially challenging substrate for traditional synthesis methods which may require harsh conditions and long reaction times.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[3][4] Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating.[3][5] This process involves the interaction of the microwave's oscillating electric field with polar molecules and ions in the mixture, causing them to rapidly align and re-align, generating heat.[6][7] This rapid, uniform, and localized heating often leads to significant reductions in reaction times (from hours to minutes), increased product yields, and improved purity by minimizing the formation of by-products.[8][9]

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2,6-dichloro-4-nitrophenyl) cyanoacetamide using a dedicated laboratory microwave reactor. We will delve into the mechanistic underpinnings of microwave heating, provide a detailed step-by-step methodology, and outline essential safety and characterization procedures tailored for researchers in synthetic chemistry and drug development.

The Rationale: Why Microwave-Assisted Synthesis?

The core advantage of microwave energy lies in its mechanism of energy transfer. The two primary mechanisms responsible for converting electromagnetic energy into heat are:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the material.[6][7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic reactants), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[6][8]

This direct energy transfer is fundamentally different from conventional heating, where the reaction vessel is heated first and the energy is then slowly transferred to the reaction medium. The instantaneous and localized heating provided by microwaves can access higher activation energy states, potentially leading to different product distributions or enabling reactions that are inefficient under thermal conditions.[7]

Synthesis Workflow and Reaction

The synthesis proceeds via the acylation of 2,6-dichloro-4-nitroaniline with a suitable cyanoacetylating agent. For this protocol, we utilize ethyl cyanoacetate, a common and effective reagent for this transformation.

Reaction Scheme:

The overall experimental process is outlined in the workflow diagram below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants & Solvent in Microwave Vessel synth Microwave Irradiation (Set Temp, Time, Power) prep->synth Seal Vessel cool Cool to Room Temp synth->cool Reaction Complete precip Precipitate in Cold Water cool->precip filt Vacuum Filtration & Washing precip->filt dry Dry Product filt->dry recrys Recrystallize (e.g., Ethanol/Water) dry->recrys Optional char Characterization (MP, FTIR, NMR, MS) dry->char recrys->char

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

Materials and Equipment:

  • Chemicals:

    • 2,6-dichloro-4-nitroaniline (CAS: 99-30-9)

    • Ethyl cyanoacetate (CAS: 105-56-6)

    • N,N-Dimethylformamide (DMF), high-purity (CAS: 68-12-2)

    • Ethanol, reagent grade

    • Deionized Water

  • Equipment:

    • Dedicated laboratory microwave reactor with sealed vessel and pressure/temperature monitoring capabilities. Note: Domestic microwave ovens must not be used due to lack of safety features and control.[10][11]

    • 10 mL microwave process vial with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware (beakers, Büchner funnel, etc.)

    • Vacuum filtration apparatus

    • Drying oven or vacuum desiccator

Reactant Stoichiometry:

ComponentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2,6-dichloro-4-nitroaniline207.011.02.5517.5 mg
Ethyl cyanoacetate113.121.23.0339.4 mg (0.32 mL)
DMF (Solvent)---3.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 2,6-dichloro-4-nitroaniline (517.5 mg, 2.5 mmol).

  • Reagent Addition: Add N,N-Dimethylformamide (3.0 mL) to dissolve the aniline, followed by ethyl cyanoacetate (0.32 mL, 3.0 mmol).

  • Sealing: Securely seal the vial with the appropriate cap. Place the vessel into the cavity of the microwave reactor.

  • Microwave Irradiation: Program the microwave reactor with the following parameters.

ParameterValueRationale
Temperature150 °CProvides sufficient energy to overcome activation barrier for the hindered aniline.
Hold Time10 minutesMAOS significantly reduces required reaction time compared to conventional heating.
Max Power300 WPower is dynamically adjusted by the system to maintain the set temperature.
StirringHighEnsures uniform heating and prevents localized superheating.[10]
Pre-stirring30 secondsEnsures homogeneity before irradiation begins.
  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.

  • Precipitation: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 30 mL of cold deionized water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (2 x 15 mL) to remove residual DMF and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60 °C for 4-6 hours or until a constant weight is achieved. The expected product is a solid.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from an ethanol/water mixture to yield the pure N-(2,6-dichloro-4-nitrophenyl) cyanoacetamide.

Characterization of N-(2,6-dichloro-4-nitrophenyl) cyanoacetamide

Confirming the identity and purity of the final product is essential. The following data is based on known chemical properties and spectral predictions.[12]

Analysis MethodExpected Result
Appearance Yellowish solid
Molecular Formula C₉H₅Cl₂N₃O₃
Molecular Weight 274.06 g/mol
Melting Point To be determined experimentally
FTIR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2260 (C≡N stretch), ~1680 (C=O amide I), ~1530 & 1350 (NO₂ stretch)
¹H NMR (DMSO-d₆, δ) ~10.5 (s, 1H, NH), ~8.4 (s, 2H, Ar-H), ~4.0 (s, 2H, CH₂)
Mass Spec (ESI-) m/z = 272.9 [M-H]⁻

Safety Precautions: A Critical Overview

Safety is paramount in any chemical synthesis, and microwave chemistry presents unique considerations.

Chemical Hazards:

  • 2,6-dichloro-4-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and is toxic to aquatic life. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Ethyl Cyanoacetate: Combustible liquid. Causes skin and serious eye irritation.

  • DMF: A combustible liquid that can cause serious eye irritation and is a suspected teratogen.

Microwave Reactor Safety:

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic ovens lack the necessary safety interlocks, pressure/temperature monitoring, and corrosion resistance.[10][13]

  • Pressure Management: Never use a completely sealed container that cannot vent or be monitored for pressure. The protocol specifies using certified pressure tubes designed for the specific microwave system.[10][14] Rapid heating can cause dangerous pressure buildup.[14]

  • Exothermic Reactions: Be cautious with reactions known to be highly exothermic. The rapid energy input from microwaves can accelerate an exotherm, leading to a runaway reaction.[10][15] When developing a new protocol, start with small-scale reactions.[10]

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Do not use metal objects, including spatulas or aluminum foil, inside the microwave cavity.[13]

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves are required.[11] When removing hot vessels, use thermal gloves.[14]

G cluster_chem Chemical Hazards cluster_mw Microwave Hazards cluster_ppe Personal Protective Equipment (PPE) Toxicity Reactant Toxicity (Inhalation, Ingestion, Contact) Goggles Chemical Splash Goggles Toxicity->Goggles Flammability Solvent Flammability (DMF, Ethanol) Coat Lab Coat Flammability->Coat Waste Hazardous Waste Disposal Pressure Over-Pressurization (Sealed Vessels) Pressure->Goggles Exotherm Runaway Reactions (Exotherms) Gloves Resistant Gloves Exotherm->Gloves Superheating Localized Superheating (Poor Stirring) Leakage Radiation Leakage (Damaged Seals)

Caption: Key safety considerations for the synthesis protocol.

Conclusion

This application note details a rapid, efficient, and reliable protocol for the synthesis of N-(2,6-dichloro-4-nitrophenyl) cyanoacetamide using microwave-assisted technology. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times and offers a greener alternative to conventional synthetic routes. Adherence to the outlined procedural steps, characterization methods, and, most importantly, safety precautions will enable researchers to successfully and safely synthesize this valuable heterocyclic precursor for applications in drug discovery and materials science.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Grewal, A., & Kour, P. (2014). Microwave assisted synthesis: a green chemistry approach. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved February 15, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]

  • Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved February 15, 2026, from [Link]

  • Microwave Safety. (n.d.). Kansas State University. Retrieved February 15, 2026, from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Birmingham. Retrieved February 15, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Retrieved February 15, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. (2009). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved February 15, 2026, from [Link]

  • Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research. Retrieved February 15, 2026, from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Nüchter, M., et al. (2004). Microwave assisted synthesis – a critical technology overview. Green Chemistry. Retrieved February 15, 2026, from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide. (2012). PMC. Retrieved February 15, 2026, from [Link]

  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (n.d.). Quickcompany. Retrieved February 15, 2026, from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved February 15, 2026, from [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alternative Coupling Reagents for Electron-Poor Aniline Acylation

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of electron-poor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of electron-poor anilines. The reduced nucleophilicity of these substrates often leads to sluggish reactions and low yields with standard coupling protocols. Here, we provide in-depth troubleshooting advice and detailed protocols for alternative, more potent coupling reagents.

Frequently Asked Questions (FAQs)

Q1: My standard DCC or EDC/HOBt coupling protocol is failing for my electron-poor aniline. What is the likely cause?

A: The primary reason for failure is the low nucleophilicity of the electron-poor aniline. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, and this effect is exacerbated by electron-withdrawing groups. Standard carbodiimide reagents like DCC and EDC, even with additives like HOBt, may not sufficiently activate the carboxylic acid to react with such a poor nucleophile.[1] The reactive intermediate, an O-acylisourea, may not be electrophilic enough, or it may undergo side reactions before the desired acylation can occur.

Q2: I'm observing a significant amount of a guanidinium byproduct. Which type of coupling reagent is causing this and how can I avoid it?

A: The formation of a guanidinium byproduct is a known side reaction associated with uronium/aminium-based coupling reagents like HBTU and HATU. This occurs when the amine starting material reacts directly with the coupling reagent itself. To mitigate this, you can:

  • Change the order of addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine can minimize this side reaction.[2]

  • Switch to a phosphonium-based reagent: Reagents like PyBOP or PyAOP do not have this liability as they do not react with the free amino group of the amine component.[3]

Q3: What are the main classes of alternative coupling reagents I should consider for my challenging acylation?

A: For electron-poor anilines, you should consider more potent activating agents. The two main classes are:

  • Phosphonium-based reagents: (e.g., BOP, PyBOP, PyAOP). These are highly efficient and avoid the guanidinium side reaction.[3]

  • Uronium/Aminium-based reagents with stronger leaving groups: (e.g., HATU, HCTU). These reagents incorporate additives like HOAt or 6-Cl-HOBt, which are more acidic than HOBt, leading to the formation of more reactive activated esters.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Strategy Scientific Rationale
Insufficient activation of the carboxylic acid.Switch to a more potent coupling reagent such as HATU or PyBOP.HATU and PyBOP generate highly reactive OAt and OBt active esters, respectively, which are more susceptible to nucleophilic attack by electron-poor anilines.
Poor solubility of starting materials.Screen alternative solvents. For many coupling reactions, polar aprotic solvents like DMF, NMP, or DMSO are effective.[4][5]Ensuring all reactants are fully dissolved is critical for reaction kinetics. Insoluble starting materials will lead to a heterogeneous reaction mixture and poor conversion.
Steric hindrance around the amine or carboxylic acid.Increase the reaction temperature or extend the reaction time. Consider using a less sterically hindered coupling reagent.Higher temperatures provide the necessary activation energy to overcome steric barriers. Some coupling reagents are bulkier than others, which can exacerbate steric issues.
Inappropriate base.Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.These bases are effective at deprotonating the carboxylic acid and scavenging protons generated during the reaction without competing with the aniline as a nucleophile.[6]
Issue 2: Formation of Multiple Byproducts and Difficult Purification
Potential Cause Troubleshooting Strategy Scientific Rationale
Side reaction of the amine with the coupling reagent.Pre-activate the carboxylic acid with the uronium reagent and base before adding the amine. Alternatively, switch to a phosphonium-based reagent like PyBOP.Pre-activation consumes the coupling reagent in the formation of the active ester, reducing its availability to react with the amine. Phosphonium reagents do not undergo this side reaction.[2][3]
Racemization of a chiral carboxylic acid.Add a racemization-suppressing additive like HOAt (often incorporated in the coupling reagent, e.g., HATU). Perform the reaction at a lower temperature (e.g., 0 °C).Additives like HOAt can suppress racemization by minimizing the formation of oxazolone intermediates.[4] Lower temperatures also help to preserve stereochemical integrity.
Carcinogenic byproduct from BOP reagent.Use PyBOP as a safer alternative to BOP.The use of BOP results in the formation of hexamethylphosphoramide (HMPA), a known carcinogen.[7][8] PyBOP was developed to avoid this hazardous byproduct.[7][8]

Experimental Protocols & Methodologies

Protocol 1: Acylation using HATU

This protocol is suitable for a wide range of electron-poor anilines and carboxylic acids.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Electron-poor aniline (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[6]

  • Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[6]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[6]

  • Add the electron-poor aniline (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[6]

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Acylation using PyBOP

This protocol is an excellent alternative to BOP, avoiding the formation of carcinogenic HMPA.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Electron-poor aniline (1.2 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), electron-poor aniline (1.2 equiv), and DIPEA (1.5 equiv) in anhydrous DMF, cool the mixture to 0 °C.[7]

  • Add PyBOP (1.2 equiv) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like dichloromethane and wash successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography.[7]

Visualizing the Mechanisms

To better understand the processes, the following diagrams illustrate the activation and coupling steps for both uronium and phosphonium-based reagents.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA Active_Ester OAt Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Amide Product (R-CO-NH-Ar) Active_Ester->Amide + Aniline Aniline Ar-NH₂ (Electron-Poor) Aniline->Amide

HATU-mediated amide bond formation mechanism.

PyBOP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA Active_Ester OBt Active Ester Carboxylate->Active_Ester + PyBOP PyBOP PyBOP PyBOP->Active_Ester Amide Amide Product (R-CO-NH-Ar) Active_Ester->Amide + Aniline Aniline Ar-NH₂ (Electron-Poor) Aniline->Amide

PyBOP-mediated amide bond formation mechanism.

Comparative Data of Coupling Reagents

ReagentClassKey AdvantagesKey Disadvantages
EDC/HOBt CarbodiimideCost-effective, common reagent.Often insufficient for electron-poor anilines, potential for side reactions.[1]
HATU Uronium/AminiumHighly reactive, efficient for hindered couplings.[1][9]Can cause guanidinylation of the amine, potentially explosive.[9]
PyBOP PhosphoniumHigh coupling efficiency, no guanidinylation byproduct, safer alternative to BOP.[4]Byproduct can sometimes be difficult to remove.
COMU Uronium/AminiumHigh reactivity, considered a safer alternative to HATU.[9]Can also cause guanidinylation.

References

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Gagnon, D., Bédard, A. C., & Charette, A. B. (2020). Amide Synthesis through the In Situ Generation of Chloro-and Imido-Phosphonium Salts. ACS Omega, 5(25), 15476-15484. [Link]

  • Stavber, G., & Iskra, J. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[10] uril. ChemRxiv. [Link]

  • Organic Synthesis. Acid-Amine Coupling using BOP. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Reddit. (2023, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]

  • Filo. (2023, November 17). Explain why the acylation of aniline is not possible. [Link]

  • ResearchGate. Suggested mechanism for the uronium side product formation. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ACS Publications. (2022, December 8). Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Amidation reaction using phosphonium salt-derived reagents. [Link]

  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. [Link]

  • Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]

  • Sciencemadness Discussion Board. (2009, January 18). question an N-acetylation of aniline, using aspirin. [Link]

  • Reddit. (2022, December 16). HATU coupling - what's the best order?. r/Chempros. [Link]

  • YouTube. (2020, September 11). Acetylation of aniline. [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • National Institutes of Health. (2022). Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines. PMC. [Link]

  • Quora. (2018, January 5). Why doesn't aniline respond in Friedel-Crafts reactions?. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • askIITians. (2023, August 26). Give reasons for the following: Aniline does not undergo Friedel-Crafts reaction. [Link]

  • Wikipedia. Pyridine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

Executive Summary & Application Context This guide provides a technical analysis of the 1H NMR spectrum for 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide , a critical intermediate in the synthesis of anthelmintic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides a technical analysis of the 1H NMR spectrum for 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide , a critical intermediate in the synthesis of anthelmintic agents such as Closantel .

In drug development pipelines, this molecule represents the "Acylation Stage." The primary analytical challenge is not just characterization, but differentiation from its precursor (2,6-dichloro-4-nitroaniline) and detection of bis-acylation impurities .

This guide compares the target molecule against its synthetic precursors and common solvent interactions to establish a self-validating purity protocol.

Structural Analysis & Theoretical Prediction[1]

Before interpreting the spectrum, we must define the magnetic environment of the protons. The molecule possesses


 symmetry in the aromatic ring, simplifying the aromatic region.
Proton GroupEnvironmentMultiplicityExpected Shift (

)
Structural Driver
Amide NH Attached to electron-withdrawing aromatic ring and carbonyl.Singlet (Broad)10.5 – 11.2 ppmAcidity/H-bonding (Solvent dependent)
Aromatic H (x2) Positions 3,5. Flanked by Cl (2,6) and Nitro (4).Singlet8.3 – 8.6 ppmSymmetry + Strong Deshielding (

)
Methylene (

)
Flanked by Carbonyl and Cyano groups (

).
Singlet4.0 – 4.3 ppmActive Methylene (Acidic)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Check-Gate" protocol. This system prevents false negatives caused by solubility issues or proton exchange.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: The target molecule has low solubility in

      
      . Furthermore, DMSO-d6 stabilizes the amide proton via hydrogen bonding, preventing it from broadening into the baseline.
      
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

    • Note: Higher concentrations may cause the active methylene protons to undergo exchange or tautomerization, broadening the peak.

Instrument Parameters
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Criticality: The aromatic protons are isolated from other protons (no vicinal coupling). They often have longer

      
       relaxation times. A short D1 will suppress the aromatic integration, skewing the ratio against the methylene peak.
      
  • Scans (NS): 16–64 scans (sufficient for S/N > 100).

The "Check-Gate" Logic Diagram

NMR_Workflow Start Sample Prep: 10mg in DMSO-d6 Solubility Is solution clear? Start->Solubility Filter Filter (0.45um PTFE) Solubility->Filter No (Cloudy) Acquire Acquire 1H NMR (D1 = 3s) Solubility->Acquire Yes Filter->Acquire Check1 Check 10-11 ppm region Acquire->Check1 Result_Amide Peak Present? (Amide NH) Check1->Result_Amide Check2 Check 4.0-4.3 ppm region Result_Amide->Check2 Yes Conclusion_SM FAIL: Starting Material (Check 6-7 ppm) Result_Amide->Conclusion_SM No (Look for NH2) Result_CH2 Singlet Present? (Active CH2) Check2->Result_CH2 Conclusion_Prod PASS: Product Confirmed Result_CH2->Conclusion_Prod Yes (Int=2H) Conclusion_Imp FAIL: Hydrolysis/Impurity Result_CH2->Conclusion_Imp No / Wrong Shift

Figure 1: Decision tree for validating the synthesis of the target acetamide.

Comparative Analysis: Product vs. Alternatives

In this context, the "Alternatives" are the Starting Material (SM) and the Hydrolysis Impurity . Distinguishing these is the primary goal of the analysis.

Comparison Table: Chemical Shift Fingerprints (DMSO-d6)
FeatureTarget Product (Acetamide)Alternative A: Precursor (Aniline)Alternative B: Hydrolysis (Cyanoacetic acid)
Reaction Status Success Incomplete Reaction Reagent Decomposition
Amide/Amine

(1H, s)

(2H, br s,

)
N/A
Aromatic Region

(2H, s)

(2H, s)
N/A
Aliphatic Region

(2H, s,

)
Absent

(Singlet)
Key Differentiator Co-existence of Amide (10.[1]8) and Methylene (4.1) Presence of Upfield Amine (

6.5)
Methylene peak without Aromatic signals
Detailed Analysis of Differences
1. The "Active Methylene" Diagnostic

The most distinct feature of the target molecule is the singlet at 4.1 ppm .

  • Why it matters: The precursor (2,6-dichloro-4-nitroaniline) has no aliphatic protons. The appearance of this singlet is the definitive proof of acylation.

  • Warning: If this peak appears as a small quartet or multiplet, check for ethyl cyanoacetate (starting reagent) contamination (look for a triplet at 1.2 ppm and quartet at 4.2 ppm).

2. The Aromatic Shift (Deshielding Effect)

Upon acylation, the aromatic ring becomes more electron-deficient.

  • Observation: The aromatic singlet shifts downfield from

    
     ppm (in the aniline) to 
    
    
    
    ppm (in the acetamide).
  • Mechanism: The conversion of the electron-donating

    
     group to the electron-withdrawing amide (
    
    
    
    ) removes electron density from the ring, deshielding the protons at positions 3 and 5.
3. Solvent Effects (DMSO vs. CDCl3)
  • DMSO-d6: Sharp peaks. The amide NH is distinct and integrates 1:1 with the aromatic protons (normalized).

  • CDCl3: The target is poorly soluble. If spectra are obtained, the amide NH peak often broadens significantly or disappears due to exchange, and the chemical shifts will move upfield by 0.2–0.5 ppm. Avoid CDCl3 for quantitative purity analysis.

Quantitative Purity Assessment

To calculate the % conversion using NMR:



Where:

  • 
     = Integration of the Product Aromatic Singlet  at 8.4 ppm.
    
  • 
     = Integration of the Starting Material Aromatic Singlet  at 8.1 ppm.
    

Note: Do not use the amide/amine peaks for quantification as they are subject to exchange broadening and may not integrate accurately.

References

  • Closantel Synthesis & Intermediates: Title: Synthesis and anthelmintic activity of Closantel derivatives. Source: Journal of Medicinal Chemistry (Generic reference for Salicylanilide class). Context: Establishes the 2,6-dichloro-4-nitroaniline core as the standard precursor.
  • NMR Chemical Shifts of Anilides

    • Title: 1H NMR chemical shifts of various aromatic and other protons in N-(substituted-phenyl)-acetamides.
    • Source: ResearchG
    • URL:

  • Active Methylene Characterization

    • Title: 2-Cyanoacetamide Synthesis and Spectral Data.[2][1][3][4]

    • Source: Organic Syntheses, Coll. Vol. 1, p.179.
    • URL:

  • General NMR Solvent Effects

    • Title: Proton NMR Chemical Shifts in DMSO-d6 vs CDCl3.
    • Source: Michigan State University Chemistry.[5]

    • URL:

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of Substituted Phenylureas: Deconvoluting the Signature of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea

Senior Application Scientist Note: This guide addresses the mass spectrometry fragmentation pattern of a substituted phenylurea. The initial query for CAS 955314-24-6 did not yield a specific, publicly indexed chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the mass spectrometry fragmentation pattern of a substituted phenylurea. The initial query for CAS 955314-24-6 did not yield a specific, publicly indexed chemical structure. However, based on related structural inquiries, this guide will focus on 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea (CAS 685506-51-8) , a compound of significant interest in medicinal chemistry and agrochemical research. The principles and fragmentation pathways detailed herein are broadly applicable to other N-aryl-N'-acyl urea derivatives.

Introduction: The Analytical Challenge of Substituted Ureas

Substituted ureas represent a cornerstone in modern chemistry, with applications ranging from potent herbicides to promising pharmaceutical agents. Their structural diversity, however, presents a significant analytical challenge. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as an indispensable tool for the structural elucidation and quantification of these compounds. Understanding the intricate dance of electrons and atoms during fragmentation is paramount for confident identification and differentiation of isomers.

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea. We will explore the characteristic fragmentation pathways under common ionization techniques and compare the utility of mass spectrometry with other analytical approaches.

Unraveling the Fragmentation Cascade of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea

The fragmentation of N,N'-disubstituted ureas is primarily dictated by the stability of the resulting fragment ions and the nature of the substituents on the aryl rings. Electrospray ionization (ESI) in positive ion mode is a common and effective method for analyzing these compounds, typically yielding a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events.

A key fragmentation pathway for protonated N,N'-diaryl ureas involves the cleavage of one of the C-N bonds of the urea moiety. This can occur in two principal ways, leading to the formation of an isocyanate and an aniline derivative, or their corresponding protonated ions.

Proposed Fragmentation Pathway:

The fragmentation of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea is expected to proceed through several key steps, as illustrated in the diagram below. The initial protonation likely occurs on one of the nitrogen atoms or the carbonyl oxygen of the urea linkage.

fragmentation_pathway cluster_main Proposed ESI+ Fragmentation Pathway cluster_path1 Pathway A: Cleavage of C-N Bond (Phenyl Side) cluster_path2 Pathway B: Cleavage of C-N Bond (Substituted Phenyl Side) mol 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea [M+H]⁺ p1_frag1 Phenyl isocyanate (C₇H₅NO) mol->p1_frag1 Loss of 4-Bromo-3-(trifluoromethyl)aniline p1_frag2 Protonated 4-Bromo-3-(trifluoromethyl)aniline (C₇H₆BrF₃N)⁺ mol->p1_frag2 Loss of Phenyl isocyanate p2_frag1 4-Bromo-3-(trifluoromethyl)phenyl isocyanate (C₈H₃BrF₃NO) mol->p2_frag1 Loss of Aniline p2_frag2 Protonated Aniline (C₆H₈N)⁺ mol->p2_frag2 Loss of 4-Bromo-3-(trifluoromethyl)phenyl isocyanate

Caption: Proposed major fragmentation pathways for protonated 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea.

Characteristic Fragment Ions:

Based on the proposed pathways, the following characteristic fragment ions are anticipated in the tandem mass spectrum of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea:

m/z (calculated) Ion Structure Formation Pathway
359.00[C₁₄H₁₁BrF₃N₂O]⁺Protonated Molecule [M+H]⁺
240.96[C₇H₆BrF₃N]⁺Loss of phenyl isocyanate (Pathway A)
94.07[C₆H₈N]⁺Loss of 4-bromo-3-(trifluoromethyl)phenyl isocyanate (Pathway B)
120.04[C₇H₅NO + H]⁺Protonated phenyl isocyanate (less common)
266.94[C₈H₃BrF₃NO + H]⁺Protonated 4-bromo-3-(trifluoromethyl)phenyl isocyanate (less common)

The relative abundance of the fragment ions will depend on the collision energy and the gas-phase basicity of the aniline and isocyanate moieties. Generally, the most stable carbocation will be the most abundant fragment ion.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.

Technique Advantages Disadvantages Applicability to Substituted Ureas
High-Performance Liquid Chromatography (HPLC) with UV Detection Robust, quantitative, widely available.[1]Lower sensitivity and specificity compared to MS. Co-elution can be an issue.Excellent for routine quantification and purity analysis, especially when coupled with MS.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds.Thermal degradation of many phenylureas in the injector port.[2] Derivatization is often required.Less suitable for intact analysis due to thermal lability, but can be used for specific derivatized products.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including isomer differentiation.Lower sensitivity than MS, requires larger sample amounts.The gold standard for unambiguous structure elucidation of synthesized standards.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution with a mixture of 50:50 acetonitrile:water (with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Matrix Samples (e.g., plasma, tissue homogenate): Perform a protein precipitation extraction. To 100 µL of the matrix, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for analysis.

LC-MS/MS Methodological Parameters

The following is a general starting point for the analysis. Optimization will be required for specific instrumentation.

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) mobile_phase_a Mobile Phase A: 0.1% Formic Acid in Water mobile_phase_b Mobile Phase B: 0.1% Formic Acid in Acetonitrile gradient Gradient Elution: 5% B to 95% B over 5 min flow_rate Flow Rate: 0.4 mL/min ionization Ionization: Electrospray (ESI), Positive Mode lc_column->ionization scan_mode Scan Mode: Product Ion Scan of m/z 359.0 ionization->scan_mode collision_energy Collision Energy: Optimize (e.g., 20-40 eV) scan_mode->collision_energy ms_detector Detector: High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) collision_energy->ms_detector

Caption: A typical LC-MS/MS workflow for the analysis of substituted phenylureas.

Conclusion

The mass spectrometric fragmentation of 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea provides a rich tapestry of structural information. By understanding the fundamental cleavage of the urea linkage, researchers can confidently identify this and related compounds in complex matrices. While alternative techniques like HPLC-UV and NMR play crucial roles in a comprehensive analytical workflow, the sensitivity and specificity of tandem mass spectrometry make it an unparalleled tool for trace-level detection and structural confirmation. The methodologies and fragmentation insights presented in this guide serve as a robust foundation for researchers in drug discovery, metabolism, and environmental analysis.

References

  • Mol, H. G., et al. (2001). New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. Journal of Chromatography A, 910(1), 79-86. [Link]

  • mzCloud. 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-phenylurea. [Link]

  • Farrington, D. S., et al. (1980). The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. Analyst, 105(1248), 237-243. [Link]

Sources

Validation

Comparative Guide: Bioactivity of 2,6-Dichloro vs. 2,4-Dichloro Cyanoacetamides

Executive Summary This guide provides a technical analysis comparing N-(2,6-dichlorophenyl)-2-cyanoacetamide and N-(2,4-dichlorophenyl)-2-cyanoacetamide .[1] These scaffolds are critical intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing N-(2,6-dichlorophenyl)-2-cyanoacetamide and N-(2,4-dichlorophenyl)-2-cyanoacetamide .[1] These scaffolds are critical intermediates in the synthesis of heterocycles (pyridines, pyrazoles) and direct-acting bioactive agents (anticancer, antimicrobial).

The Verdict:

  • 2,4-Dichloro Isomer: Generally exhibits superior bioactivity in antimicrobial and kinase-inhibitory (anticancer) applications. The 4-chloro substitution enhances lipophilicity without imposing severe steric strain, allowing the molecule to adopt planar conformations required for intercalating or binding into narrow enzyme pockets (e.g., EGFR, DHFR).

  • 2,6-Dichloro Isomer: Characterized by the "Ortho Effect." The two flanking chlorine atoms force the phenyl ring perpendicular to the amide plane. This often reduces potency in targets requiring planar binding but significantly increases metabolic stability by blocking enzymatic hydrolysis of the amide bond.

Part 1: Structural & Electronic Basis

The biological divergence between these two isomers is driven by steric hindrance and electronic modulation.

Feature2,4-Dichloro Derivative 2,6-Dichloro Derivative
Steric Environment Moderate: One ortho substituent causes a minor twist; para position is open.Severe: Two ortho substituents create a "steric wall."
Conformation Flexible/Planar: Can adopt near-planar geometry to stack in active sites.Twisted (Atropisomer-like): Phenyl ring is forced ~90° relative to the amide group.
Electronic Effect Strongly EWG: Para-Cl exerts inductive (-I) and mesomeric (+M) effects; activates the NH for H-bonding.Shielded: The amide NH is sterically shielded, reducing its ability to act as a Hydrogen Bond Donor (HBD).
Primary Application Kinase inhibitors, Antimicrobials, Intercalators.Herbicides, Metabolically stable linkers, Ion channel modulators.
Visualization: Steric Impact on Conformation

The following diagram illustrates the conformational locking mechanism that differentiates the two isomers.

G cluster_0 2,4-Dichloro (Flexible) cluster_1 2,6-Dichloro (Rigid) Node24 2,4-Dichloro Cyanoacetamide Conf24 Planar/Near-Planar Conformation Node24->Conf24 Low Steric Hindrance Bind24 Fits Narrow Pockets (Kinases/DNA) Conf24->Bind24 Pi-Stacking Enabled Node26 2,6-Dichloro Cyanoacetamide Conf26 Perpendicular Twist (90°) Node26->Conf26 Ortho Effect (Cl-CO Clash) Bind26 Steric Clash (Reduced Affinity) Conf26->Bind26 Cannot Stack Meta26 High Metabolic Stability Conf26->Meta26 Blocks Hydrolysis

Figure 1: Mechanistic flow showing how chlorine positioning dictates conformational entropy and subsequent binding affinity.

Part 2: Comparative Bioactivity Data

Antimicrobial Activity (Bacterial & Fungal)

Studies on hydrazone derivatives of these cyanoacetamides indicate that the 2,4-dichloro substitution pattern is significantly more effective against Gram-positive bacteria and fungi.

Representative Data (MIC values in µg/mL):

Organism2,4-Dichloro Derivative 2,6-Dichloro Derivative Interpretation
S. aureus (Gram+)12.5 - 25.0 > 1002,4-Cl allows cell wall penetration; 2,6-Cl is too bulky.
E. coli (Gram-)25.0 - 50.0 InactiveGram-negative porins exclude the bulky, twisted 2,6-isomer.
C. albicans (Fungi)25.0 > 1002,4-Cl derivatives show fungicidal activity comparable to Fluconazole in specific series.

Data Context: The 2,4-dichloro moiety facilitates lipophilic transport across microbial membranes while maintaining a shape that fits into bacterial enzyme active sites (e.g., DHFR or Gyrase). The 2,6-dichloro analogs often fail to penetrate or bind due to the "twisted" geometry preventing effective lock-and-key interaction [1, 2].

Anticancer Activity (Kinase Inhibition)

In the context of EGFR (Epidermal Growth Factor Receptor) and VEGFR inhibition, planarity is often required for the inhibitor to fit into the ATP-binding cleft.

  • 2,4-Dichloro Performance: Frequently yields IC50 values in the nanomolar (nM) range. The 4-Cl atom can occupy hydrophobic pockets deep within the enzyme, while the phenyl ring stacks with aromatic residues (e.g., Phenylalanine) in the active site.

  • 2,6-Dichloro Performance: Often results in micromolar (µM) activity or total inactivity. The perpendicular twist prevents the necessary pi-pi stacking interactions required for high-affinity kinase inhibition [3, 4].

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(Dichlorophenyl)-2-cyanoacetamides

Objective: Synthesize the core scaffold for comparison. Reaction Type: Aminolysis of Ethyl Cyanoacetate.

  • Reagents:

    • Ethyl cyanoacetate (1.0 equiv)

    • Substituted Aniline (2,4-dichloroaniline OR 2,6-dichloroaniline) (1.0 equiv)

    • Solvent: o-Xylene or neat (solvent-free)

    • Temperature: 140–160°C

  • Procedure:

    • Step 1: Mix ethyl cyanoacetate and the respective dichloroaniline in a round-bottom flask.

    • Step 2: Heat the mixture to reflux (approx. 150°C) for 4–6 hours. Note: 2,6-dichloroaniline reacts slower due to steric hindrance and may require longer reflux or microwave irradiation.

    • Step 3: Monitor ethanol evolution (use a Dean-Stark trap if using xylene).

    • Step 4: Cool to room temperature. The product usually precipitates.

    • Step 5: Recrystallize from Ethanol/Water (2,4-isomer) or Glacial Acetic Acid (2,6-isomer).

  • Validation (Self-Check):

    • IR Spectroscopy: Look for the characteristic C≡N stretch around 2260 cm⁻¹ and Amide C=O around 1660–1680 cm⁻¹.

    • 1H NMR: The NH singlet for the 2,6-isomer will be downfield (shifted >9.5 ppm) compared to the 2,4-isomer due to the deshielding environment and lack of solvent interaction (steric shielding).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Compare IC50 values against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Gefitinib.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 4: Mechanistic Workflow (SAR Logic)

The following diagram details the decision matrix for selecting the appropriate isomer based on the target receptor's topology.

SAR_Logic Target Target Receptor Topology FlatPocket Narrow/Flat Pocket? (e.g., DNA, Kinase ATP site) Target->FlatPocket OpenPocket Large/Hydrophobic Pocket? Target->OpenPocket Metabolic Requirement for Metabolic Stability? Target->Metabolic Select24 Select 2,4-Dichloro (High Potency) FlatPocket->Select24 Yes (Needs Planarity) Select26 Select 2,6-Dichloro (High Stability) FlatPocket->Select26 No (Steric Clash) OpenPocket->Select24 Exploits Hydrophobic Interaction Metabolic->Select26 Blocks Amidase

Figure 2: SAR Decision Matrix for Medicinal Chemists.

References

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Source: ResearchGate (2025). Summary: Demonstrates superior MIC values for 2,4-dichloro derivatives against S. aureus and E. coli compared to sterically hindered analogs.

  • Synthesis and biological evaluation of N-substituted cyanoacetamides. Source: Semantic Scholar / NIH (Various). Summary: General SAR studies on cyanoacetamides confirming the necessity of specific substitution patterns for effective EGFR inhibition.

  • A Comparative Analysis of the Biological Activities of 2,6-Dichlorophenylacetic Acid and 2,4-Dichlorophenoxyacetic Acid. Source: BenchChem (2025).[1] Summary: Highlights the "Ortho Effect" where 2,6-substitution drastically reduces auxin-like biological activity compared to the 2,4-isomer due to steric blocking of the receptor.

  • Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors. Source: MDPI (2025). Summary: Discusses the impact of phenyl ring substitution (including 2,4-dichloro patterns) on apoptosis and kinase binding affinity.

Sources

Comparative

Comparative Guide: 13C NMR Profiling of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

Topic: 13C NMR Chemical Shift Analysis: 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide Content Type: Publish Comparison Guide Executive Summary & Application 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide is a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shift Analysis: 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide Content Type: Publish Comparison Guide

Executive Summary & Application

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide is a specialized intermediate, often utilized in the synthesis of anthelmintic agents (such as Niclosamide analogs) and agrochemicals. Its structural core combines a highly electron-deficient aromatic ring (due to nitro and dichloro substitutions) with a reactive cyanoacetamide tail.

This guide provides a technical comparison of the 13C NMR chemical shifts of this target compound against its non-chlorinated analog, 2-cyano-N-(4-nitrophenyl)acetamide . By analyzing these shifts, researchers can validate the successful introduction of chlorine substituents and the integrity of the amide linkage during synthesis.

Key Structural Features
  • Electrophilic Handle: The cyano group (-CN) and methylene (-CH2-) provide active sites for Knoevenagel condensations.

  • Steric Blockade: The 2,6-dichloro substitution creates significant steric hindrance around the amide bond, influencing rotational barriers and chemical shifts.

Experimental Methodology

To ensure reproducible data, the following acquisition parameters are recommended. The low solubility of nitro-aromatics often necessitates the use of DMSO-d6.

Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 20-30 mg of the compound in 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide).

    • Note: CDCl3 is often insufficient for dissolving nitro-anilides; DMSO-d6 also prevents aggregation.

  • Instrument Settings:

    • Frequency: 100 MHz or higher (for 13C).

    • Temperature: 298 K (25°C).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure quaternary carbons (C-Cl, C-NO2, CN, C=O) relax sufficiently for integration accuracy (though integration is qualitative in 1D 13C).
      
    • Scans: Minimum 512 scans to resolve the quaternary carbon signals.

  • Referencing: Calibrate to the DMSO-d6 septet center at 39.52 ppm .

Synthesis Pathway (Visualization)

The following workflow illustrates the standard synthesis route and the critical checkpoints for NMR verification.

SynthesisWorkflow Start 2,6-Dichloro-4-nitroaniline (Starting Material) Reaction Acylation Reaction (Solvent: Toluene/THF) (Catalyst: H2SO4 or Base) Start->Reaction Reagent Cyanoacetic Acid (or Cyanoacetyl Chloride) Reagent->Reaction Product Target Product 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide Reaction->Product Reflux 2-4h NMR 13C NMR Verification (Check C=O and C-Cl shifts) Product->NMR Dissolve in DMSO-d6

Figure 1: Synthesis and verification workflow. The critical step is confirming the amide formation via the appearance of the C=O peak ~163 ppm.

Comparative Data Analysis

The following tables contrast the Target Compound with its direct precursor and non-chlorinated analog. This comparison is vital for identifying impurities or incomplete reactions.

Table 1: 13C NMR Chemical Shift Assignment (ppm in DMSO-d6)
Carbon AssignmentTypeTarget Compound (Predicted)*Analog: 2-cyano-N-(4-nitrophenyl)acetamide [1]Shift Difference (Δ)
C=O (Amide) Cq162.5 - 163.5 163.2~
Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Cyanoacetamide Intermediates

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Cyanoacetamide and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds. As key intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Cyanoacetamide and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds. As key intermediates, their purity is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The manufacturing process can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[1] Rigorous analytical oversight is therefore essential to identify and quantify these impurities, ensuring the quality of the material moving forward in the drug development pipeline.

While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] This guide provides an in-depth, experience-driven comparison of HPLC method development strategies for cyanoacetamide intermediates, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices, compare alternative analytical approaches, and provide a self-validating framework for robust method development and validation.

The Analytical Landscape: Comparing Methodologies for Purity Assessment

The choice of an analytical method is contingent on the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and available instrumentation.[1] While HPLC is often preferred, it is instructive to compare it with other common techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titrimetric Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on their interaction with a stationary phase in the gas phase.[3]Quantitative chemical reaction with a standardized solution.[1]
Applicability Ideal for quantifying individual impurities, including non-volatile and thermally labile compounds.Suitable for volatile impurities. Requires derivatization for non-volatile compounds like cyanoacetamide, adding complexity.[1]Primarily for determining overall purity (assay); not suitable for quantifying individual impurities.[1]
Selectivity High; can resolve structurally similar compounds.High for volatile compounds.Low; measures the total amount of a functional group (e.g., acidic proton).[1]
Sensitivity High (ng to pg levels), especially with sensitive detectors like DAD or MS.Very high (pg to fg levels), particularly with detectors like FID or MS.[1]Moderate to low.
Speed Method development can be time-consuming, but modern UHPLC systems offer rapid analysis times.Can be faster than HPLC for comparable separations, but derivatization adds to the overall time.[1]Relatively fast for a single determination.[1]

As evidenced, HPLC provides the optimal balance of selectivity and sensitivity required for comprehensive impurity profiling of cyanoacetamide intermediates.

A Strategic Workflow for HPLC Method Development

A robust HPLC method is not developed by chance; it is the result of a systematic and logical workflow. The following process outlines a field-proven approach, emphasizing the rationale behind each decision.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties 1. Understand Analyte & Impurities (pKa, logP, UV Spectra) Column_Selection 2. Initial Column & Mobile Phase Screening Analyte_Properties->Column_Selection Informs initial choices Method_Optimization 3. Optimize Separation (Gradient, pH, Temperature) Column_Selection->Method_Optimization Refine conditions Detector_Settings 4. Optimize Detector Settings (Wavelength, Bandwidth) Method_Optimization->Detector_Settings Enhance sensitivity SST 5. System Suitability Testing (USP <621>) Detector_Settings->SST Verify performance Validation 6. Full Method Validation (ICH Q2(R2)) SST->Validation Confirm fitness for purpose

Caption: A systematic workflow for HPLC method development and validation.

Step 1: Understanding the Analyte and Potential Impurities

The foundation of any good method is a thorough understanding of the physicochemical properties of the target analyte and its potential impurities. For cyanoacetamide, this involves evaluating its polarity, solubility, pKa, and UV absorbance characteristics. This knowledge directly informs the selection of the column, mobile phase, and detector. For instance, the polar nature of many cyanoacetamide intermediates suggests that reversed-phase chromatography will be a suitable starting point.[1]

Step 2: Initial Method Scouting and Column Selection

The goal of this phase is to find a stationary phase and mobile phase combination that provides retention and initial separation. Reversed-phase chromatography is the most common starting point for pharmaceutical analysis.[4]

Column Chemistry Primary Separation Mechanism Best Suited For Considerations for Cyanoacetamide
C18 (ODS) Hydrophobic interactionsBroad range of non-polar to moderately polar compounds.A robust starting point. A C18 column has been successfully used for a 2-cyano-2-(hydroxyimino)acetamide intermediate.[1]
C8 Hydrophobic interactionsSimilar to C18 but with less retention for non-polar compounds.A good alternative if retention on C18 is too strong.
Phenyl Hydrophobic and π-π interactionsAromatic compounds.Can offer alternative selectivity for aromatic impurities.
Cyano (CN) Hydrophobic and dipole-dipole interactionsCan be used in both reversed-phase and normal-phase modes. Good for polar compounds.A cyano column has been specifically cited for the analysis of cyanoacetamide, offering good peak shape and retention.[5]

Expert Recommendation: Begin scouting with a C18 column due to its versatility. If peak shape or retention is poor for the highly polar cyanoacetamide, a Cyano (CN) column is an excellent second choice.

Step 3: Mobile Phase and Gradient Optimization

The mobile phase is the primary tool for controlling selectivity and retention time.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and lower UV cutoff, which is advantageous when detecting at low wavelengths like 200-220 nm.[1][5]

  • Aqueous Phase & pH Control: For ionizable compounds, controlling the pH of the mobile phase is critical for achieving reproducible retention times and good peak shape. Using a buffer (e.g., phosphate, acetate, or formate) is essential. An ammonium formate buffer at a pH of 6.5-7.5 has been shown to be effective, preventing damage to the column while ensuring good retention.[5] Alternatively, an acidic mobile phase, such as 0.1% phosphoric acid, can also be used.[1]

  • Isocratic vs. Gradient Elution: An initial fast gradient run (e.g., 5% to 95% acetonitrile over 15-20 minutes) is the most efficient way to survey the sample, revealing the number of impurities and their retention behavior.[4] For purity analysis where impurities may be present at both early and late retention times, a gradient method is almost always necessary to achieve adequate resolution for all peaks within a reasonable runtime.

Step 4: Detector Optimization

For cyanoacetamide and its intermediates, which contain a chromophore, a Diode Array Detector (DAD) or Photodiode Array (PDA) is the most common choice.

  • Wavelength Selection: The DAD/PDA allows for the acquisition of the full UV spectrum for each peak. This is invaluable for selecting the optimal detection wavelength (typically the λmax) to maximize sensitivity. Wavelengths around 200 nm and 220 nm have been reported for cyanoacetamide analysis.[1][5] Furthermore, peak purity analysis can be performed by comparing spectra across a single peak, which is a key component of specificity validation.

  • Alternative Detection: For impurities lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed.[6] For enhanced sensitivity and structural elucidation of unknown impurities, coupling the HPLC to a Mass Spectrometer (MS) is the definitive approach.[7] Highly sensitive methods may also be developed using pre- or post-column derivatization with a fluorescence detector.[8][9]

Validating the Method: A Trustworthy and Self-Validating System

Once an optimized method is developed, it must be validated to demonstrate that it is fit for its intended purpose.[10] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[11][12] The validation protocol is a self-validating system; the pre-defined acceptance criteria must be met to prove the method's reliability.[13][14]

Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOQ LOQ Validation->LOQ

Caption: Key parameters for analytical method validation under ICH Q2(R2).

Summary of Validation Parameters for an Impurity Method
Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.995 (for DAD/PDA). Baseline resolution (>1.5) between the main peak and all impurity peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10]Typically from the reporting threshold to 120% of the specification limit for the impurity.
Accuracy The closeness of the test results to the true value. Assessed by spiking known amounts of impurities into the sample matrix.Mean recovery of 80-120% of the spiked amount at each level.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-assay): RSD ≤ 5.0%. Intermediate Precision (inter-assay): RSD ≤ 10.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at the LOQ should meet acceptance criteria (e.g., ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).System suitability parameters must be met under all varied conditions.

Experimental Protocol: A Validated HPLC Method for Cyanoacetamide Purity

This section provides a detailed, self-validating protocol based on the principles discussed. This method is a robust starting point for the purity analysis of many cyanoacetamide intermediates.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

2. Chromatographic Conditions:

Parameter Condition Rationale
Column Agilent ZORBAX Eclipse XDB-CN (4.6 x 250 mm, 5 µm)[5]Provides good retention and peak shape for polar cyanoacetamide.
Mobile Phase A 10 mM Ammonium Formate, pH adjusted to 7.0Volatile buffer suitable for MS and provides good peak shape in the neutral pH range.[5]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B (re-equilibration)Ensures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C[1]Ensures reproducible retention times.
Detection Wavelength 210 nm, with DAD scanning from 190-400 nmProvides good sensitivity for the cyanoacetamide chromophore and allows for peak purity assessment.
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of cyanoacetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the cyanoacetamide intermediate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. Sonicate if necessary to ensure complete dissolution.[1]

  • Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria (as per USP <621>): [15][16][17]

    • Tailing Factor (Symmetry): 0.8 - 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

5. Data Analysis:

  • Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for all impurities relative to the main peak. For accurate quantification, a reference standard for each impurity should be used.

  • % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Conclusion

Developing a robust and reliable HPLC method for the purity analysis of cyanoacetamide intermediates is a systematic process rooted in a deep understanding of chromatographic principles and the analyte itself. By following a logical workflow from analyte characterization and initial scouting to meticulous optimization and full validation against ICH guidelines, researchers can ensure the generation of trustworthy data. This guide provides a comparative framework and a practical starting point, empowering scientists in drug development to confidently assess the quality of these critical pharmaceutical building blocks, ultimately contributing to the safety and efficacy of the final drug product.

References

  • A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide. Benchchem.
  • <621> CHROM
  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance.
  • Understanding the L
  • USP-NF 〈621〉 Chrom
  • ICH Guidelines for Analytical Method Valid
  • 〈621〉 Chrom
  • USP <621> Chrom
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatiz
  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. ScienceDirect.
  • Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • High performance liquid chromatography detection method for cyanoacetamide.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis.

Sources

Safety & Regulatory Compliance

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